molecular formula C12H11FN2O B1438516 1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide CAS No. 1031627-34-5

1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide

Cat. No. B1438516
CAS RN: 1031627-34-5
M. Wt: 218.23 g/mol
InChI Key: GJOXLRBEGATDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide, also known as 4-Fluorobenzylpyrrole-2-carboxamide (FBPC), is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the pyrrole family, which consists of compounds with a nitrogen-containing ring system, and is used as a building block to create other compounds. This compound has been studied for its potential to act as an inhibitor of various enzymes and its ability to modulate the activity of certain receptors.

Scientific Research Applications

Monoamine Oxidase Inhibition

The compound and its derivatives have been investigated for their role as monoamine oxidase inhibitors, a class of drugs with applications in treating various neurological and psychiatric disorders. Research in this domain synthesized N-Benzyl- and N-propargyl-1H-pyrrole-2-carboxamides, evaluating their inhibitory activity against monoamine oxidase types A and B. Notably, certain derivatives demonstrated substantial selectivity and potency, offering valuable insights into the development of targeted therapies for related health conditions (Silvestri et al., 2003).

Drug Discovery and Metabolism Studies

1-(4-Fluorobenzyl)-1H-pyrrole-2-carboxamide has also played a crucial role in drug discovery, particularly in the development of HIV integrase inhibitors. The use of 19F-nuclear magnetic resonance (NMR) in studying the metabolism and disposition of these inhibitors has provided valuable data, aiding in the selection and optimization of candidates for further development. This research underscores the compound's significance in advancing therapeutic options for HIV (Monteagudo et al., 2007).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(15)12(14)16/h1-7H,8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOXLRBEGATDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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